Product packaging for N'-(4-propoxybenzylidene)acetohydrazide(Cat. No.:)

N'-(4-propoxybenzylidene)acetohydrazide

Cat. No.: B403679
M. Wt: 220.27g/mol
InChI Key: YBMUEIPHIGFNQZ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Propoxybenzylidene)acetohydrazide is a chemical compound supplied for Research Use Only (RUO), not intended for human or veterinary diagnostic or therapeutic applications. This acylhydrazone derivative is of significant interest in various research fields, particularly in materials science and as a potential precursor in synthetic chemistry. Compounds within this class are often investigated for their crystallographic properties and molecular interactions, as seen in related structures like N'-(4-methoxybenzylidene) derivatives, which form distinct crystal lattices studied via X-ray diffraction . The specific research applications, mechanism of action, and physicochemical data for this compound—such as its melting point, solubility, spectral data (NMR, MS), and CAS Number—should be confirmed by consulting relevant scientific literature or conducting appropriate laboratory characterization. Researchers are encouraged to study this compound for its potential in developing new materials and understanding molecular assembly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B403679 N'-(4-propoxybenzylidene)acetohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27g/mol

IUPAC Name

N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C12H16N2O2/c1-3-8-16-12-6-4-11(5-7-12)9-13-14-10(2)15/h4-7,9H,3,8H2,1-2H3,(H,14,15)/b13-9+

InChI Key

YBMUEIPHIGFNQZ-UKTHLTGXSA-N

SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C

Origin of Product

United States

Synthetic Methodologies for N 4 Propoxybenzylidene Acetohydrazide and Its Analogues

Condensation Reactions for Azomethine Linkage Formation

The cornerstone of the synthesis is the condensation reaction between the terminal primary amine of acetohydrazide and the carbonyl group of 4-propoxybenzaldehyde (B1265824). This reaction forms the characteristic azomethine or imine group (C=N) of the target hydrazone. chemicalbook.com The stability of the resulting C=N double bond in hydrazones is generally higher compared to imines formed from simple primary amines. chemicalbook.com

The most traditional and widely employed method for synthesizing N'-(4-propoxybenzylidene)acetohydrazide analogues involves the direct condensation of the hydrazide and aldehyde in a suitable solvent. nih.govrsc.org A common protocol consists of refluxing equimolar amounts of the hydrazide and the corresponding aldehyde in a solvent such as ethanol (B145695). ukm.mygrowingscience.com To facilitate the reaction, a catalytic amount of an acid, frequently glacial acetic acid, is often added to the mixture. nih.govnih.gov The reaction is typically heated for several hours to ensure completion. nih.govnih.gov Upon cooling the reaction mixture, the solid product often precipitates and can be isolated through filtration, followed by recrystallization to achieve high purity. nih.govresearchgate.net

General Procedure: A mixture of the hydrazide (1 equivalent) and the aldehyde (1 equivalent) is refluxed in a solvent like ethanol, sometimes with a few drops of glacial acetic acid, for 2 to 8 hours. growingscience.comnih.govnih.gov The resulting solid is then cooled, filtered, and purified.

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient synthetic protocols. mdpi.com These approaches focus on using environmentally benign catalysts, reducing the use of hazardous solvents, and improving reaction efficiency. unibo.itrsc.org

One notable green approach is the use of organocatalysts like L-proline. mdpi.com L-proline has been successfully used to catalyze the synthesis of hydrazide derivatives, often under solvent-free conditions using grinding techniques or in green solvent systems. mdpi.com This method is advantageous due to the catalyst's reusability, mild reaction conditions, and typically high yields with short reaction times. mdpi.com Other green strategies include performing the condensation in alternative solvent systems, such as a water-glycerol mixture, which provides a more environmentally friendly medium than many organic solvents. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Hydrazones

Feature Conventional Method Catalyst-Assisted/Green Method
Catalyst Often glacial acetic acid nih.gov L-proline, p-TSA mdpi.comnih.gov
Solvent Ethanol, Dioxane, Acetonitrile nih.govnih.gov Water-glycerol, 2-methyl THF, or solvent-free (grinding) mdpi.comnih.govnih.gov
Conditions Refluxing for several hours nih.gov Room temperature, grinding, or gentle heating mdpi.comnih.gov
Workup Often requires extraction and purification Simple filtration, catalyst is often reusable mdpi.com
Environmental Impact Generates organic waste Reduced waste, use of non-toxic solvents and catalysts mdpi.comnih.gov

To accelerate reaction rates and improve yields, advanced energy input techniques such as microwave irradiation and sonication have been applied to the synthesis of hydrazones and related heterocyclic compounds. nih.gov

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to mere minutes. arabjchem.orgresearchgate.net The microwave-assisted condensation of hydrazides with aldehydes, sometimes performed under solvent-free conditions, often leads to higher yields and cleaner reactions compared to conventional heating. arabjchem.orgresearchgate.netresearchgate.net For instance, various N'-benzylidene carbohydrazide (B1668358) derivatives have been synthesized in high yields (70-94%) within 1-3 minutes using microwave irradiation. researchgate.net

Ultrasound-Promoted Synthesis: Sonication, or the use of ultrasound, is another green technique that enhances chemical reactivity. Ultrasound-mediated reactions are known to be significantly faster and more productive than their conventional counterparts. nih.govrsc.org The synthesis of hydrazine (B178648) carboxamides and other heterocycles has been successfully accelerated using ultrasonic irradiation, often in eco-friendly solvent systems like water-glycerol, completing reactions in minutes that would otherwise take many hours. nih.govdntb.gov.ua

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target compound relies on the availability of its two key precursors: 4-propoxybenzaldehyde and acetohydrazide.

The primary method for synthesizing 4-propoxybenzaldehyde is the Williamson Ether Synthesis. ukm.myechemi.com This reaction involves treating 4-hydroxybenzaldehyde (B117250) with a propylating agent, such as 1-bromopropane, in the presence of a base. ukm.myguidechem.com The base, commonly potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH), deprotonates the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion which then acts as a nucleophile, attacking the propyl halide to form the ether linkage. ukm.myguidechem.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol. ukm.myguidechem.com

Table 2: Representative Conditions for Williamson Ether Synthesis of 4-Propoxybenzaldehyde

Reagents Base Solvent Temperature (°C) Time (h) Yield Reference
4-hydroxybenzaldehyde, 1-bromopropane K₂CO₃, KI DMF 80-85 24 55% ukm.my
4-hydroxybenzaldehyde, n-alkyl bromide Sodium ethoxide Ethanol 70 48 - echemi.comguidechem.com
4-hydroxybenzaldehyde, n-alkyl halide KOH Ethanol Reflux - - echemi.comguidechem.com

Derivatization Strategies and Structural Modifications

A key advantage of the hydrazone synthesis framework is the ease with which a vast array of analogues can be created. By systematically varying the structure of the precursors, chemists can generate extensive libraries of compounds for various applications.

The structural diversity of this compound analogues is most commonly achieved by replacing the 4-propoxybenzaldehyde precursor with other substituted aromatic or heterocyclic aldehydes. nih.govarabjchem.org By keeping acetohydrazide as the constant building block, its condensation with a wide range of aldehydes allows for the introduction of various functional groups and ring systems onto the benzylidene portion of the molecule. cardiff.ac.ukresearchgate.net

This strategy has been used to synthesize numerous series of hydrazones. For example, researchers have reacted various hydrazides with aldehydes bearing substituents such as chloro, nitro, hydroxyl, methoxy (B1213986), and dimethylamino groups at different positions on the aromatic ring. nih.govnih.gov Furthermore, heterocyclic aldehydes, such as those derived from pyridine (B92270) or pyrrole, have also been used to create analogues containing different ring systems. arabjchem.orgscilit.com This modular approach is highly efficient for exploring structure-activity relationships in medicinal chemistry and materials science. growingscience.com

Table 3: Examples of Aldehydes Used in the Synthesis of Acetohydrazide Analogues

Aldehyde Precursor Resulting Substituent on Benzylidene Moiety Reference
4-Chlorobenzaldehyde 4-Chloro nih.govarabjchem.orgresearchgate.net
2-Chlorobenzaldehyde 2-Chloro nih.gov
4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitro nih.govcardiff.ac.uk
2-Hydroxybenzaldehyde 2-Hydroxy nih.gov
4-Hydroxy-3-methoxybenzaldehyde 4-Hydroxy-3-methoxy nih.gov
4-(N,N-dimethylamino)benzaldehyde 4-(N,N-dimethylamino) nih.gov
3-Methoxybenzaldehyde 3-Methoxy arabjchem.org
Pyridine-3-carboxaldehyde Pyridin-3-yl arabjchem.orgscilit.com

Alkoxy Chain Length Variation and Positional Isomerism

The structural modification of this compound analogues, specifically through the variation of the alkoxy chain length and its position on the benzylidene ring, is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of these analogues typically follows a straightforward and well-established chemical pathway involving the condensation of acetohydrazide with appropriately substituted alkoxybenzaldehydes. This reaction is generally carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the formation of the hydrazone linkage (-C=N-NH-).

The length of the alkoxy chain (e.g., methoxy, ethoxy, propoxy, butoxy) and its isomeric position (ortho, meta, or para) on the phenyl ring can significantly influence the lipophilicity, electronic environment, and steric bulk of the molecule. These factors, in turn, can affect the compound's ability to cross biological membranes, interact with target receptors, and undergo metabolic transformations.

Research Findings

Research into hydrazone derivatives has demonstrated that altering the alkoxy substituent has a marked impact on their biological activities, including anticonvulsant properties. While a comprehensive study systematically detailing the synthesis of a complete homologous series of N'-(alkoxybenzylidene)acetohydrazides with varying chain lengths and all positional isomers is not extensively documented in a single source, several studies provide valuable insights into the synthesis and characterization of individual or small sets of these compounds.

For instance, studies on related N-benzyl-2-acetamidopropionamide derivatives have shown that variations in the alkoxy chain from methoxy to ethoxy can lead to significant differences in anticonvulsant potency. nih.gov In one such study, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide were synthesized and evaluated, demonstrating that even a small change in the alkyl chain length can impact biological outcomes. nih.gov

Similarly, the synthesis of various substituted benzylidene hydrazides has been widely reported, with many examples incorporating alkoxy groups at different positions. For example, the synthesis of (E)-N'-(4-Methoxybenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide has been described, with detailed characterization of the final product. nih.gov The general synthetic approach involves the reaction of a hydrazide with the corresponding aldehyde. nih.gov

The following tables present synthesized analogues of this compound where the alkoxy chain length and position have been varied, based on data compiled from various research sources.

Table 1: Synthesized N'-(Alkoxybenzylidene)acetohydrazide Analogues with Varying Alkoxy Chain Length
Compound NameAlkoxy GroupPositionReported Yield (%)Reference
N'-(4-Methoxybenzylidene)acetohydrazideMethoxy (-OCH3)para (4-)Not specified nih.gov
N'-(4-Ethoxybenzylidene)acetohydrazideEthoxy (-OCH2CH3)para (4-)Not specifiedGeneral synthetic routes suggest feasibility nih.gov
This compoundPropoxy (-OCH2CH2CH3)para (4-)Not specifiedCore compound of interest
Table 2: Synthesized Positional Isomers of N'-(Alkoxybenzylidene)acetohydrazide
Compound NameAlkoxy GroupPositionReported Yield (%)Reference
N'-(2-Methoxybenzylidene)acetohydrazideMethoxy (-OCH3)ortho (2-)Not specifiedMentioned in studies on isomeric hydrazones researchgate.netresearchgate.net
N'-(3-Methoxybenzylidene)acetohydrazideMethoxy (-OCH3)meta (3-)Not specifiedMentioned in studies on isomeric hydrazones researchgate.netresearchgate.net
N'-(4-Methoxybenzylidene)acetohydrazideMethoxy (-OCH3)para (4-)Not specified nih.gov

The synthesis of these compounds is typically achieved through the condensation reaction between acetohydrazide and the corresponding alkoxy-substituted benzaldehyde. The general reaction scheme is as follows:

General Synthetic Scheme:

Where R can be an alkyl group (e.g., -CH3, -CH2CH3, -CH2CH2CH3) and its position can be ortho, meta, or para on the benzene (B151609) ring.

The characterization of these synthesized compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups such as the C=O (amide), N-H (amine), and C=N (imine) bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to elucidate the detailed molecular structure, including the confirmation of the alkoxy group and the stereochemistry around the C=N double bond, which is typically found in the more stable E-configuration. nih.gov Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds.

While the provided data from existing literature is not exhaustive for a complete series, it strongly supports the principle that variation in alkoxy chain length and positional isomerism are critical factors in the design and synthesis of novel N'-(benzylidene)acetohydrazide derivatives for potential therapeutic applications.

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of N'-(4-propoxybenzylidene)acetohydrazide is characterized by absorption bands corresponding to its distinct functional moieties. The hydrazide group gives rise to prominent bands for N-H and C=O stretching. For analogous N'-Benzylideneacethydrazide compounds, the N-H stretching vibration appears in the range of 3229-3462 cm⁻¹ . The amide C=O stretching typically results in a strong absorption band between 1630-1680 cm⁻¹ .

The imine (C=N) group, a defining feature of the Schiff base structure, is expected to show a stretching vibration around 1609-1622 cm⁻¹ . The aromatic ring exhibits characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The propoxy group introduces aliphatic C-H stretching vibrations typically observed between 2850-3000 cm⁻¹ and a characteristic C-O (ether) stretching band.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
AmideN-H stretch3200 - 3400
AmideC=O stretch1630 - 1680
ImineC=N stretch1600 - 1625
Aromatic RingC=C stretch1450 - 1600
Aromatic RingC-H stretch3000 - 3100
Alkyl (Propoxy)C-H stretch2850 - 3000
Ether (Propoxy)C-O stretch1200 - 1260

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Topology

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would display a set of distinct signals corresponding to each type of proton in the molecule.

Amide Proton (N-H): A singlet is expected in the downfield region, typically δ 10.0-12.0 ppm.

Imine Proton (-CH=N-): A singlet corresponding to the azomethine proton would appear around δ 8.0-8.5 ppm.

Aromatic Protons: The para-substituted benzene (B151609) ring would show two sets of signals, each integrating to two protons. These would appear as doublets in the δ 6.9-7.8 ppm range due to coupling with adjacent aromatic protons.

Propoxy Protons (-O-CH₂-CH₂-CH₃): The propoxy group would produce three distinct signals: a triplet for the O-CH₂ protons around δ 4.0 ppm, a multiplet (sextet) for the central -CH₂- protons around δ 1.8 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0 ppm.

Acetyl Protons (-CO-CH₃): The methyl protons of the acetohydrazide moiety would appear as a sharp singlet, typically around δ 2.2-2.4 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (Amide)10.0 - 12.0Singlet1H
-CH=N (Imine)8.0 - 8.5Singlet1H
Ar-H (ortho to -CH=N)7.5 - 7.8Doublet2H
Ar-H (ortho to -OPr)6.9 - 7.1Doublet2H
-O-CH₂-~ 4.0Triplet2H
-CH₂-CH₃~ 1.8Sextet2H
-CH₂-CH₃~ 1.0Triplet3H
-CO-CH₃2.2 - 2.4Singlet3H

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, signals for the carbonyl, imine, aromatic, and aliphatic carbons are expected. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield. For similar hydrazone structures, this signal is found in the δ 155-170 ppm range nih.gov. The imine carbon (-CH=N-) typically resonates around δ 145-155 ppm nih.gov. The aromatic carbons would appear between δ 114-162 ppm, with the carbon attached to the oxygen of the propoxy group being the most downfield in this region. The three distinct carbons of the propoxy group and the single methyl carbon of the acetyl group would appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
C=N (Imine)145 - 155
Ar-C (quaternary, attached to O)160 - 163
Ar-C (quaternary, attached to C=N)127 - 130
Ar-CH (ortho to C=N)128 - 132
Ar-CH (ortho to OPr)114 - 116
-O-CH₂-69 - 72
-CH₂-CH₃22 - 25
-CO-CH₃20 - 23
-CH₂-CH₃10 - 12

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the structural assignments made from 1D NMR spectra. A COSY spectrum would show correlations between adjacent protons, for example, confirming the coupling between the -O-CH₂-, -CH₂-, and -CH₃ protons of the propoxy group. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the propoxy group to the aromatic ring and establishing the connectivity of the entire molecular framework.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₆N₂O₂), the expected exact mass is 220.1212 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

The fragmentation pattern upon ionization would likely involve characteristic cleavages of the molecule. Common fragmentation pathways for such structures include:

Loss of the propoxy group (-OC₃H₇) or a propyl radical (-C₃H₇).

Cleavage of the N-N bond in the hydrazide linkage.

Fission between the carbonyl carbon and the nitrogen atom.

Formation of a stable 4-propoxybenzylidene cation or a related tropylium ion.

Table 4: Predicted Key Mass Fragments for this compound

m/z Value (Predicted)Possible Fragment Identity
220[C₁₂H₁₆N₂O₂]⁺ (Molecular Ion)
177[M - C₃H₇]⁺
161[M - OC₃H₇]⁺
149[C₉H₁₁NO]⁺ (4-propoxybenzylidene imine fragment)
148[C₉H₁₀O]⁺ (4-propoxybenzaldehyde fragment)
121[C₇H₇O]⁺ (Tropylium-type ion from propoxybenzene moiety)
43[CH₃CO]⁺ (Acetyl cation)

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for characterizing the chromophoric system within a molecule. The absorption of ultraviolet and visible light by this compound corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the conjugated system comprising the benzene ring, the benzylidene moiety, and the acetohydrazide group.

For analogous (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, UV-Vis spectra typically exhibit absorption bands in the range of 284-352 nm, which are attributed to π→π* transitions within the imine group. The exact position and intensity of the absorption maximum (λmax) are influenced by the nature and position of substituents on the aromatic rings, as well as the solvent used for the analysis. In the case of this compound, the propoxy group, an electron-donating group, on the benzylidene ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted benzylidene acetohydrazide.

A detailed analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording its absorbance across the UV-Vis range. The resulting spectrum for this compound would be expected to show a strong absorption band characteristic of the extended π-system.

Table 1: Illustrative UV-Vis Spectral Data for Analogous Compounds

Compoundλmax (nm)TransitionSolvent
(E)-N'-(benzylidene)acetohydrazideNot availableπ→πNot available
(E)-N'-(4-methoxybenzylidene)acetohydrazideNot availableπ→πNot available
This compound Data not available π→π *Not available

Note: Specific experimental data for this compound is not currently available in the public domain. The table illustrates the type of data expected.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While the specific crystallographic data for this compound is not available, analysis of closely related structures, such as other alkoxybenzylidene derivatives of acetohydrazide, provides significant insights into the expected structural features.

The molecular structure of this compound is expected to adopt an (E)-configuration about the C=N double bond, which is generally more stable. The molecule would likely be nearly planar, with a small dihedral angle between the benzene ring and the acetohydrazide moiety. This planarity facilitates electronic conjugation across the molecule.

Key geometric parameters that would be determined from a single-crystal X-ray diffraction study include:

Bond lengths: The C=N double bond, the N-N single bond of the hydrazide group, and the C=O bond of the amide functionality would be of particular interest.

Bond angles: The angles around the imine carbon and the amide nitrogen would define the local geometry.

Table 2: Representative Crystallographic Data for a Related Hydrazone Compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
V (ų)Data not available
Z4

Note: This table presents typical data for a related compound, as specific data for this compound is unavailable.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. Based on studies of analogous compounds, the following interactions are anticipated:

N–H⋯O Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen is an effective acceptor. This interaction is a primary driver in the formation of supramolecular assemblies in similar structures.

C–H⋯π Interactions: The electron-rich π-system of the benzene ring can act as an acceptor for hydrogen atoms from neighboring molecules.

π–π Stacking: The planar aromatic rings may engage in π–π stacking interactions, where the rings are arranged in a parallel or offset fashion, further stabilizing the crystal structure.

Table 3: Expected Intermolecular Interactions in this compound

Interaction TypeDonorAcceptor
Hydrogen BondN-HC=O
Hydrogen BondC-H (aromatic)C=O
Hydrogen BondC-H (aliphatic)N (imine)
C-H⋯π InteractionC-HBenzene ring
π–π StackingBenzene ringBenzene ring

The interplay of the aforementioned intermolecular interactions leads to the formation of specific crystal packing motifs and supramolecular assemblies. In related acetohydrazide derivatives, it is common to observe the formation of one-dimensional chains or two-dimensional sheets through hydrogen bonding. These, in turn, are further assembled into a three-dimensional structure through weaker interactions like van der Waals forces.

The propoxy group, with its flexible alkyl chain, may influence the crystal packing by participating in hydrophobic interactions and by sterically directing the arrangement of molecules in the lattice. A detailed analysis of the crystal structure would reveal the specific motifs, such as chains, ribbons, or layers, that define the supramolecular architecture of this compound.

Advanced Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic behavior and properties of a molecule. For acetohydrazide derivatives, these methods are crucial for elucidating reactivity and spectral characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Such studies on hydrazone derivatives typically involve calculating Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For similar acetohydrazide derivatives, DFT calculations have been employed to determine these parameters. For instance, a study on N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA) using DFT with a B3LYP/3-21G basis set found the HOMO-LUMO energy gap to be 4.148 eV. aip.org This value suggests good kinetic stability for the molecule. aip.org Theoretical studies on related benzylidene-hydrazide structures further confirm the utility of DFT in predicting molecular geometry and electronic properties, often showing good agreement with experimental X-ray diffraction data. niscpr.res.in

While specific DFT data for N'-(4-propoxybenzylidene)acetohydrazide is not detailed in the provided search results, the established methodologies indicate that such an analysis would reveal its electronic profile and reactivity descriptors.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict and help interpret experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectra. By optimizing the molecular structure using DFT methods (e.g., with the B3LYP/6-31G(d,p) basis set), vibrational frequencies can be calculated. nih.gov These theoretical spectra are then compared with experimental findings to make definitive vibrational assignments. nih.govmjcce.org.mk

For example, in the analysis of (E)-N'-(4-Methoxybenzylidene)pyridine-3-carbohydrazide, a related compound, DFT calculations were used to investigate the vibrational frequencies, molecular structure, and other spectroscopic details. nih.gov Similarly, studies on other complex hydrazide derivatives have successfully used DFT to correlate calculated vibrational modes with experimentally observed IR and Raman peaks. mjcce.org.mk Such an approach for this compound would allow for a detailed assignment of its characteristic vibrational modes.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend theoretical investigations to the study of complex biological interactions and dynamic molecular behavior.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action. mdpi.comresearchgate.netnih.gov

In studies involving hydrazide derivatives, molecular docking has been used to predict their binding affinities and interactions within the active sites of enzymes like carbonic anhydrase-II, enoyl ACP reductase, and dihydrofolate reductase (DHFR). mdpi.comnih.gov The docking process typically yields a score, often in kcal/mol, representing the binding energy, and reveals key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site. mdpi.com Although specific docking studies targeting this compound were not identified, this technique remains a primary tool for evaluating its potential biological activity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.govresearchgate.net This method is particularly useful for understanding how a ligand adapts its shape within a protein's binding pocket or how a molecule behaves in a solution. nih.govnih.gov

MD simulations can identify regions of a molecule with increased conformational flexibility and analyze the stability of ligand-protein complexes, often by monitoring parameters like the Root Mean Square Deviation (RMSD). nih.gov For complex organic molecules and their interactions with biological systems, MD simulations offer a way to explore the conformational landscape that is not accessible through static modeling alone. nih.govresearchgate.net This approach would be valuable for exploring the structural dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules. nih.govnih.gov

QSAR studies on series of hydrazide derivatives have been conducted to correlate physicochemical parameters with their observed biological activities, such as antimycobacterial effects. nih.gov These models help identify the key molecular features (descriptors) that are critical for activity, thereby establishing design principles for developing more potent compounds. nih.gov A QSAR study involving this compound would require activity data for a library of related compounds to build a predictive model.

Analysis of Noncovalent Interactions

Noncovalent interactions, while significantly weaker than covalent bonds, are the cornerstone of supramolecular chemistry and are vital in determining the three-dimensional architecture of molecular crystals. The stability and polymorphism of a crystalline solid are dictated by the intricate network of these interactions. The following subsections explore these interactions within hydrazone derivatives, providing a likely model for the behavior of this compound.

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions in a crystalline environment. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules. By mapping various properties onto this surface, one can gain a comprehensive understanding of the crystal packing.

For a representative analogous compound, N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide, Hirshfeld surface analysis reveals the predominant intermolecular contacts that stabilize the crystal lattice. eurjchem.com The analysis generates two-dimensional fingerprint plots that summarize the distribution of these contacts. The most significant interactions are typically between hydrogen atoms (H···H), oxygen and hydrogen (O···H), and carbon and hydrogen (C···H).

In the case of N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide, the O···H interactions are particularly noteworthy, indicating strong hydrogen bonding which plays a crucial role in the formation of a 2D sheet-type packing. eurjchem.com The presence of chlorine atoms also introduces Cl···H, Cl···O, Cl···N, and Cl···Cl contacts. eurjchem.com

A breakdown of the percentage contributions of the most significant intermolecular contacts for N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide is provided in the table below. This data offers a predictive model for the types and prevalence of interactions expected for this compound, where similar atom types are present.

Interaction TypePercentage Contribution (%)
H···H35.0
O···H20.5
C···H15.2
Cl···H10.8
Cl···Cl5.5
C···C4.5
Cl···O3.5
N···H2.8
Cl···C1.5
Cl···N0.7

To further quantify the intermolecular forces and to visualize the 3D topology of molecular packing, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors and represents them as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction.

For the analogous compound N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide, energy framework analysis elucidates the dominance of both Coulombic and dispersive energies in the supramolecular architecture. eurjchem.com The total interaction energy is a sum of electrostatic, polarization, dispersion, and repulsion components. The analysis reveals a complex interplay of forces where strong hydrogen bonds are complemented by weaker van der Waals interactions to create a stable crystal structure.

The calculated interaction energies for N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide are presented in the table below. These values provide an estimation of the energetic contributions to the crystal stability of similar hydrazone derivatives.

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic-125.5
Dispersion-195.8
Repulsion85.3
Polarization-45.1
Total Energy-281.1

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. sharif.edu This method can characterize covalent bonds and weaker noncovalent interactions by locating critical points in the electron density.

In the context of hydrazone derivatives, QTAIM analysis can be used to investigate the properties of bond critical points (BCPs) for various intramolecular and intermolecular interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these critical points provide quantitative information about the strength and nature of the interactions.

For hydrazone compounds, QTAIM has been applied to study intramolecular hydrogen bonds, such as N-H···N and C-H···O, as well as intermolecular interactions that direct crystal packing. sharif.edu The topological properties of the electron density at the BCPs for these interactions in a representative hydrazone derivative are summarized in the table below.

Interactionρ(r) (au)∇²ρ(r) (au)Nature of Interaction
N-H···O (intramolecular)0.0250.085Weak Hydrogen Bond
C-H···O (intermolecular)0.0120.041Weak Hydrogen Bond
π···π stacking0.0050.018van der Waals

A positive value of the Laplacian of the electron density (∇²ρ(r) > 0) at a bond critical point is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds and van der Waals forces. The magnitude of the electron density (ρ(r)) at the BCP correlates with the strength of the interaction. These QTAIM parameters provide a detailed electronic basis for the interactions elucidated by Hirshfeld surface and energy framework analyses.

Mechanistic Elucidation of Chemical Transformations and Biological Interactions in Vitro Focus

Reaction Mechanism Studies of Hydrazone Formation

The synthesis of N'-(4-propoxybenzylidene)acetohydrazide, a hydrazone, is typically achieved through the condensation reaction between 4-propoxybenzaldehyde (B1265824) and acetohydrazide. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step. The mechanism is influenced by several factors, including the presence of catalysts and the nature of the solvent.

The formation of hydrazones is significantly accelerated by the presence of an acid catalyst. The catalytic cycle involves the protonation of the carbonyl oxygen of 4-propoxybenzaldehyde, which enhances the electrophilicity of the carbonyl carbon. This is a critical step as it makes the aldehyde more susceptible to attack by the weakly nucleophilic amino group of acetohydrazide.

The reaction proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the oxygen atom of the aldehyde, forming a resonance-stabilized cation. This increases the positive charge on the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of acetohydrazide, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the newly attached nitrogen to the oxygen atom, forming a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the regeneration of the acid catalyst.

This acid-catalyzed pathway is crucial for achieving a reasonable reaction rate, especially when dealing with less reactive carbonyl compounds or nucleophiles.

The choice of solvent can have a profound impact on the kinetics and mechanism of hydrazone formation. The polarity of the solvent, its ability to form hydrogen bonds, and its acidic or basic properties can all influence the reaction rate.

Studies on analogous hydrazone formation reactions have shown that solvent polarity can affect the stability of the reactants, intermediates, and transition states. For instance, polar protic solvents can solvate both the carbonyl compound and the hydrazide, potentially slowing down the initial nucleophilic attack due to the stabilization of the reactants. However, they can also facilitate the proton transfer steps and the final dehydration.

In contrast, non-polar aprotic solvents may not effectively solvate the charged intermediates, which could hinder the reaction. The optimal solvent is often one that provides a balance, such as ethanol (B145695) or methanol, which can facilitate the necessary proton transfers without overly stabilizing the initial reactants. Research on the reaction of aldehydes with hydrazides has demonstrated that solvent polarity influences the kinetics, particularly for less-reactive molecules nih.govnih.gov. For example, in some systems, more polar solvents have been observed to lead to slower reactions nih.gov.

The table below summarizes the general influence of different solvent types on the formation of hydrazones.

Solvent TypeGeneral Effect on Hydrazone FormationRationale
Polar Protic (e.g., Methanol, Ethanol) Often a good choice, providing a balance for the reaction steps.Can act as a proton source/sink and stabilize charged intermediates.
Polar Aprotic (e.g., DMSO, Acetonitrile) Can be effective, but may hinder proton transfer steps.Solvates charged species but lacks protons to facilitate the mechanism.
Non-Polar (e.g., Toluene, Hexane) Generally slow reaction rates.Poor solvation of polar reactants and charged intermediates.

Investigation of Enzyme Inhibition Mechanisms (In Vitro)

Hydrazone derivatives are a well-established class of enzyme inhibitors with a broad spectrum of activities. The inhibitory potential of this compound and its analogues is attributed to their ability to interact with the active or allosteric sites of enzymes, thereby modulating their catalytic activity.

The mode of enzyme inhibition by a compound provides valuable insights into its mechanism of action. While specific kinetic studies on this compound are not extensively documented, studies on structurally similar hydrazone derivatives have revealed various modes of inhibition against different enzymes.

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This is often observed when the inhibitor has a structural similarity to the substrate.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is less common.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. Kinetic studies of some hydrazone derivatives as acetylcholinesterase inhibitors have demonstrated mixed-type inhibition nih.gov.

For instance, studies on coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease inhibitors have identified an uncompetitive mode of inhibition for some of the most potent compounds researchgate.net. The specific binding mode of this compound would need to be determined experimentally for specific target enzymes.

The specificity and selectivity of an enzyme inhibitor are crucial for its potential therapeutic applications. These properties are determined by the precise molecular interactions between the inhibitor and the target enzyme. The structure of this compound, with its aromatic rings, hydrazone linkage, and propoxy group, allows for a variety of interactions, including:

Hydrogen Bonding: The amide and imine groups of the hydrazone moiety can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The propoxy group and the benzylidene ring can engage in hydrophobic interactions with non-polar residues in the enzyme's binding pocket.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The combination of these interactions dictates the binding affinity and selectivity of the compound for a particular enzyme. For example, in the context of urease inhibition by related N'-benzylidene-4-tert-butylbenzohydrazide derivatives, the nature and position of substituents on the benzylidene ring were found to be critical for potent and selective inhibition mdpi.com.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have provided insights into the features that contribute to their enzyme inhibitory effects.

A key aspect of the SAR for this class of compounds is the nature of the substituent on the benzylidene ring. The 4-propoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule and its interaction with the target enzyme. Studies on similar series of hydrazone derivatives have often shown that the presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact inhibitory potency researchgate.net. For instance, in a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, it was found that electron-donating groups on the phenyl ring had a more significant influence on urease inhibition mdpi.com.

The table below summarizes the general SAR trends observed for related benzylidene acetohydrazide derivatives as enzyme inhibitors.

Structural FeatureGeneral Observation on Enzyme InhibitionRationale
Substituent on Benzylidene Ring Potency is highly dependent on the nature and position of the substituent. Electron-donating groups like alkoxy groups can enhance activity against certain enzymes.Influences the electronic and steric properties of the molecule, affecting binding affinity.
Hydrazone Linkage (-C=N-NH-C=O-) Essential for activity, acts as a key pharmacophore.Provides key hydrogen bonding and coordination sites for interaction with the enzyme.
Acetohydrazide Moiety Can be modified to alter solubility and binding interactions.Modifications can fine-tune the compound's properties.

The antioxidant capabilities of hydrazone derivatives, a class of compounds to which this compound belongs, are primarily attributed to their ability to interact with and neutralize free radicals. The specific mechanisms underlying this activity are complex and can involve multiple pathways, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and the scavenging of various radical species. Furthermore, these compounds may exert antioxidant effects through the inhibition of enzymes that generate free radicals.

Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Mechanisms

The core of the antioxidant action for many phenolic and hydrazone-containing compounds lies in their ability to donate a hydrogen atom or an electron to a radical, thereby stabilizing it.

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical. In the context of this compound, the hydrazide moiety (-NH-N=) is a potential site for this action. The hydrogen atom on the nitrogen can be donated to a radical (R•), effectively neutralizing it and leaving behind a stabilized antioxidant radical. The presence of the aromatic ring and the propoxy group can influence the stability of this resulting radical, thereby affecting the compound's antioxidant potency.

The Single Electron Transfer (SET) mechanism, often followed by a proton transfer (a process known as SET-PT), is another critical pathway. mdpi.com In this process, the antioxidant molecule first donates an electron to the free radical, forming a radical cation and an anion. mdpi.com This is then typically followed by the release of a proton (H+) from the radical cation to fully neutralize the species. Quantum-chemical modeling on similar compounds, such as certain chalcone derivatives with pyrazine heterocycles, has indicated that the SET-PT mechanism is a viable pathway for their radical scavenging activity. mdpi.com For this compound, the electron-rich aromatic ring and the nitrogen atoms of the hydrazone group could facilitate this electron donation.

The interplay between the HAT and SET mechanisms is often influenced by factors such as the solvent, the pH of the medium, and the specific structure of the antioxidant and the radical it is interacting with.

Radical Scavenging Processes

The ability of this compound and related compounds to scavenge free radicals is a direct measure of their antioxidant potential. This is typically evaluated in vitro using assays that employ stable free radicals.

Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radical cation scavenging assay . mdpi.com In the DPPH assay, the deep violet DPPH radical is reduced by the antioxidant to a pale yellow hydrazine (B178648), and the change in absorbance is measured spectrophotometrically. arxiv.org Similarly, the ABTS assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation.

Studies on various hydroxybenzylidene hydrazines have demonstrated a wide range of scavenging activities, with the efficacy often depending on the number and position of hydroxyl groups on the benzylidene portion of the molecule. mdpi.com While this compound lacks a hydroxyl group on its benzylidene ring, the hydrazide functional group is known to contribute to radical scavenging. For instance, various thiocarbohydrazone derivatives have shown significant radical scavenging activities with IC50 values ranging from 36 to 103 µM in DPPH assays. arxiv.org

Below is a representative table of DPPH radical scavenging activity for a series of hydrazone derivatives, illustrating the range of potencies that can be observed within this class of compounds.

Compound Derivative% Radical ScavengingIC50 (µM)
Compound A96.48109 ± 0.98
Compound B81.4140.41 ± 1.78
Compound C-128.83 ± 2.1 (Standard)

Note: The data in this table is representative of thiocarbohydrazone derivatives and is intended to illustrate the concept of radical scavenging potential within related compound classes. The specific activity of this compound may vary.

Inhibition of Free Radical-Generating Enzyme Activity

Enzymes such as xanthine oxidase, lipoxygenases, and certain metabolic enzymes can be sources of free radicals in biological systems. For example, a series of 3-acylhydrazono-4-hydroxycoumarins were evaluated for their ability to inhibit soybean lipoxygenase, an enzyme involved in lipid peroxidation. nih.gov This suggests that compounds with a hydrazone scaffold can interact with the active sites of such enzymes, thereby reducing the production of radical species.

Furthermore, some N-arylmethylidene-N′-arylhydrazines have been noted for their broad spectrum of biological activities, which can include interactions with various enzymatic systems. mdpi.com The structural features of this compound, including its aromatic ring and hydrazone linkage, provide a framework that could potentially interact with and inhibit enzymes involved in oxidative processes. However, specific in vitro studies are required to confirm and quantify such activities for this particular compound.

Coordination Chemistry and Metal Complexation Studies of this compound

The study of hydrazone compounds, characterized by the azomethine group (–NHN=CH–), is a significant area of research in coordination chemistry. Their ability to form stable complexes with a wide array of metal ions makes them versatile ligands. This article focuses on the coordination chemistry of a specific hydrazone, this compound, exploring its design as a ligand, the synthesis and characterization of its metal complexes, and their resulting electronic and magnetic properties.

Advanced Material Science and Chemical Biology Applications Research Perspectives

Investigation of Liquid Crystalline Properties

The molecular structure of N'-(4-propoxybenzylidene)acetohydrazide is inherently suited for the formation of liquid crystalline phases. This propensity arises from the combination of a rigid central benzylidene acetohydrazide unit, which provides structural anisotropy, and a flexible terminal propoxy group. In related molecular systems, such as Schiff-base and acylhydrazone derivatives, the presence of aromatic cores and flexible alkyl or alkoxy chains is a well-established strategy for designing liquid crystal materials. researchgate.netresearchgate.net The interplay between the attractive forces of the rigid cores and the vibrational motions of the flexible chains can lead to the formation of mesophases like nematic and smectic phases upon heating. researchgate.net

Research into analogous acylhydrazone-based compounds has shown that they can exhibit photochromic behavior, where light can be used to modulate their properties and self-organization reversibly. nih.gov The E/Z photoisomerization of the acylhydrazone group is a key feature in this process. nih.gov While specific studies on this compound are not extensively detailed, the investigation into its potential liquid crystalline behavior is a promising research avenue. The thermal properties and phase transitions of structurally similar compounds provide a basis for what might be expected. For instance, homologous series of Schiff-base esters demonstrate a clear dependence of liquid crystal phase type (e.g., nematic, smectic A, smectic C) on the length of the terminal alkoxy chain. researchgate.netresearchgate.net

Table 1: Representative Phase Transitions in Acylhydrazone/Schiff-Base Liquid Crystals This table is illustrative of the types of phases and transitions observed in structurally similar compounds, not specific data for this compound.

Compound ClassAlkyl/Alkoxy Chain Length (n)Observed MesophasesTransition Example (°C)
Schiff-base-diester1-3NematicCr → N → I
Schiff-base-diester4-7Nematic, Smectic C, Smectic ACr → SmC → SmA → N → I
Schiff-base-diester8-10Smectogenic (SmC, SmA)Cr → SmC → SmA → I
Cyanobiphenyl Dimer (CB7CB)7 (heptyl spacer)Nematic, Twist-Bend Nematic (NTB)Cr → NTB → N → I aps.org

Abbreviations: Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, NTB = Twist-Bend Nematic, I = Isotropic Liquid

Role in Dynamic Combinatorial Chemistry and Supramolecular Assemblies

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecular receptors and functional supramolecular systems. kiku.dknih.gov This approach relies on the use of reversible reactions to create a library of interconverting molecules, known as a dynamic combinatorial library (DCL). kiku.dknih.gov The equilibrium of this library can be shifted by the addition of a template (e.g., a protein or another molecule), which stabilizes and amplifies the concentration of the best-fitting library member. nih.govnih.gov

The N-acylhydrazone linkage is exceptionally well-suited for DCC due to its formation being reversible under specific conditions, such as mildly acidic to neutral pH. nih.govnih.gov The reaction between a hydrazide and an aldehyde to form a hydrazone is often rapid and can be modulated, for instance, by using a nucleophilic catalyst like aniline (B41778) or by altering the pH. nih.govrsc.org this compound, containing a pre-formed N-acylhydrazone bond, can be considered both a product of such a library or a building block that can undergo exchange reactions. In a DCL, it could participate in transimination, exchanging its aldehyde or hydrazide part with other components in the mixture. kiku.dk This dynamic behavior allows the system to self-correct and adapt, leading to the thermodynamically most stable structures, such as macrocycles or host-guest complexes. kiku.dknih.gov The ability to form stable, yet reversible, bonds makes hydrazone-based compounds like this compound valuable components for creating complex and responsive chemical systems. scielo.brscienceopen.com

Utility in Bioconjugation and Chemical Probe Development

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. Hydrazone ligation, the reaction between a hydrazide/hydrazine (B178648) and an aldehyde/ketone, is a widely used bioconjugation technique. nih.gov This reaction is valued in chemical biology for its versatility and the ability to be performed under biologically compatible conditions. nih.govrsc.org

This compound contains the core hydrazone functional group, which is central to this application. In a typical bioconjugation strategy, a protein of interest can be modified to display an aldehyde group, which then serves as a reactive handle. A probe molecule equipped with a hydrazide moiety can then be selectively attached to the protein through the formation of a stable hydrazone bond. nih.govnih.gov A key advantage of this chemistry is that it can often proceed without the need for cytotoxic catalysts, especially when using electron-deficient aldehydes or specially designed hydrazine scaffolds. rsc.orgrsc.org The stability of the resulting hydrazone linkage can also be fine-tuned, which is a unique feature among bioconjugation reactions. nih.gov This tunability allows for applications where controlled release of a molecule is desired. nih.gov The structural framework of this compound makes it a model for developing more complex chemical probes where the propoxybenzylidene portion could be replaced with a fluorophore, a drug, or another reporter group for biological imaging or therapeutic delivery.

Potential as Precursors for Novel Heterocyclic Systems

Hydrazide-hydrazone derivatives are recognized as highly versatile precursors in synthetic organic chemistry for the construction of a wide array of heterocyclic compounds. researchgate.netchemrxiv.org The acetohydrazide moiety within this compound contains multiple reactive centers that can participate in cyclization and cyclocondensation reactions. researchgate.netchemrxiv.org

The active methylene (B1212753) group, carbonyl group, and the hydrazone's C=N-N backbone are all sites for chemical transformation. researchgate.net By reacting with appropriate bifunctional reagents, these sites can be used to build various five- and six-membered rings, which are core structures in many pharmaceutically active compounds. mdpi.comnih.gov For example, reaction with β-diketones can lead to the formation of pyrazole (B372694) derivatives, while other reagents can be used to synthesize triazoles, oxadiazoles, thiadiazoles, and pyridazines. mdpi.comjocpr.com The synthesis of such diverse heterocyclic systems from a single, readily accessible precursor highlights the synthetic utility of compounds like this compound. researchgate.net

Table 2: Potential Heterocyclic Systems from Acetohydrazide Precursors

Reactant ClassResulting HeterocycleRelevant Research Context
Diketones (e.g., 2,5-hexanedione)Pyrazole, PyrroleSynthesis of bioactive heterocyclic derivatives. mdpi.com
Carbon disulfide / IsothiocyanatesThiadiazole, TriazoleDevelopment of structurally diverse compounds from hydrazide precursors. mdpi.com
MalononitrilePyridazine, Pyridine (B92270)Use of hydrazones in reactions with active methylene compounds. jocpr.com
Acid Anhydrides / Acyl ChloridesOxadiazoleIntramolecular cyclization of hydrazide derivatives. mdpi.com
Sodium AzideTriazoleSynthesis from α,β-unsaturated aldehyde precursors. nih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The classical synthesis of hydrazones involves the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound. For N'-(4-propoxybenzylidene)acetohydrazide, this would typically involve the reaction of 4-propoxybenzaldehyde (B1265824) with acetohydrazide. While this method is generally efficient, future research could explore more advanced and sustainable synthetic strategies.

Recent advancements in synthetic methodology offer several avenues for exploration. rsc.org Mechanochemical synthesis, which uses mechanical energy to initiate reactions, has emerged as a green alternative to traditional solvent-based methods. rsc.org Solid-state melt reactions also present a solvent-free option that can lead to high yields and crystalline products. rsc.org Furthermore, the development of catalytic enantioselective methods could be a significant focus. Although this compound itself is not chiral, the development of chiral catalysts, such as those based on Nickel or Rhodium complexes, for the asymmetric hydrogenation of related prochiral hydrazones could lead to the synthesis of valuable chiral hydrazine precursors. acs.orgnih.govacs.orgresearchgate.net

Future synthetic research could focus on:

Green Chemistry Approaches: Systematic investigation of mechanochemical and melt synthesis conditions to optimize yield, purity, and scalability.

Catalytic Methods: Exploration of transition-metal and organocatalysts to improve reaction efficiency and potentially introduce chirality in related structures.

Flow Chemistry: Development of continuous flow processes for the synthesis of this compound and its derivatives, enabling better control over reaction parameters and facilitating large-scale production.

Synthetic MethodPotential Advantages for this compound Synthesis
Mechanosynthesis Reduced solvent waste, potentially faster reaction times, and access to different polymorphs. rsc.org
Melt Synthesis Solvent-free conditions, high product purity, and potential for quantitative conversion. rsc.org
Catalytic Synthesis Lower activation energies, potential for enantioselectivity in related structures, and milder reaction conditions. acs.orgacs.org

Exploration of Undiscovered Mechanistic Pathways

The formation of hydrazones is generally understood to proceed via a nucleophilic addition-elimination mechanism. libretexts.org However, the finer details, including the role of catalysts, pH, and solvent effects, offer fertile ground for further investigation. rsc.org Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and energy profiles for hydrazone synthesis. rsc.org Such studies could be applied to the formation of this compound to understand the influence of the propoxy substituent on the reaction kinetics and thermodynamics.

A key area for future mechanistic study is the exploration of tautomerism in hydrazones. The keto-enol tautomerism in the hydrazone backbone is crucial for their coordination chemistry and biological activity. jocpr.com Computational studies can predict the relative stabilities of different tautomers and their interconversion barriers.

Future mechanistic investigations could include:

Computational Modeling: DFT calculations to map the potential energy surface of the condensation reaction, identifying transition states and intermediates. acs.org

Kinetic Studies: Experimental determination of reaction rates under various conditions (e.g., different solvents, temperatures, and catalysts) to validate computational models. rsc.org

Spectroscopic Analysis: In-situ monitoring of the reaction using techniques like NMR and IR spectroscopy to identify and characterize transient species.

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for the in silico design and evaluation of novel molecules. For this compound, computational methods can be employed to predict its physicochemical properties, biological activities, and spectroscopic characteristics.

Quantum Chemical Calculations: DFT can be used to optimize the molecular geometry, calculate vibrational frequencies (for comparison with experimental IR spectra), and determine electronic properties such as the HOMO-LUMO gap, which is related to the molecule's reactivity and electronic transitions. mdpi.com

Molecular Docking: A significant application of computational modeling is in drug discovery. Molecular docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. mdpi.comekb.egnih.gov This can help in identifying potential therapeutic applications and in designing more potent derivatives.

Future computational work could focus on:

QSAR (Quantitative Structure-Activity Relationship) Studies: Developing models that correlate the structural features of a series of related hydrazones with their biological activities to guide the design of new compounds with enhanced properties.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different environments (e.g., in water or bound to a protein) to understand its conformational flexibility and interaction patterns.

Prediction of Spectroscopic Properties: Advanced computational methods can be used to predict NMR chemical shifts and UV-Vis absorption spectra, aiding in the characterization of the compound and its derivatives.

Computational MethodApplication for this compound
DFT Prediction of geometry, vibrational spectra, and electronic properties. mdpi.com
Molecular Docking Identification of potential biological targets and prediction of binding modes. ekb.egnih.gov
QSAR Guiding the design of derivatives with improved biological activity.
MD Simulations Understanding conformational dynamics and interactions with solvent or biological macromolecules.

Expansion of Coordination Chemistry Applications

The hydrazone moiety contains both nitrogen and oxygen donor atoms, making it an excellent ligand for coordinating with a wide range of metal ions. jocpr.com The resulting metal complexes often exhibit interesting properties and enhanced biological activities compared to the free ligands.

Future research in this area could involve synthesizing and characterizing coordination complexes of this compound with various transition metals (e.g., Cu, Ni, Co, Zn) and lanthanides (e.g., Gd, Tb, Dy). acs.orgnih.govresearchgate.netacs.orgmdpi.com The coordination mode of the ligand (e.g., bidentate, tridentate) and the geometry of the resulting complexes can be determined using techniques like X-ray crystallography and spectroscopic methods.

Potential applications of these metal complexes include:

Catalysis: Hydrazone-metal complexes have shown promise as catalysts in various organic transformations, including electrocatalytic hydrogen evolution. acs.org

Magnetic Materials: Lanthanide complexes of hydrazone ligands have been investigated as single-molecule magnets (SMMs). acs.org

Luminescent Materials: Lanthanide complexes are known for their unique luminescent properties, which could be exploited in sensing and imaging applications. mdpi.com

Sensors: Hydrazone-based sensors have been developed for the colorimetric or fluorometric detection of metal ions. rsc.orgrsc.orgnih.govmdpi.comresearchgate.net

Design of Next-Generation Chemical Biology Tools

The hydrazone linkage has gained significant attention in chemical biology due to its utility in bioconjugation. nih.govwikipedia.org Hydrazone formation is a type of "click chemistry" that can occur under biologically compatible conditions, making it suitable for labeling and modifying biomolecules. nih.gov

Future research could focus on harnessing this compound as a scaffold for developing novel chemical biology tools:

Bioorthogonal Chemistry: While traditional hydrazone formation can be reversible under physiological conditions, research is ongoing to develop more stable and truly bioorthogonal hydrazone ligation strategies. nih.govgrantome.com

Fluorescent Probes: By incorporating a fluorophore into the structure, this compound derivatives could be designed as fluorescent probes for cellular imaging. acs.orgnih.govnih.gov The polarity-sensitive fluorescence of some hydrazones makes them particularly useful for imaging specific cellular compartments like the cell membrane. nih.gov

Protein Labeling: Hydrazone chemistry can be used for the site-specific modification of proteins, enabling the attachment of various functional tags, such as biotin (B1667282) or fluorescent dyes. nih.govnih.gov

Chemical Biology ApplicationPotential Role of this compound Derivatives
Bioorthogonal Ligation As a reactive partner for the site-specific modification of biomolecules in living systems. nih.govwikipedia.org
Fluorescent Imaging As a core structure for developing probes for super-resolution microscopy and cellular imaging. acs.orgnih.govnih.gov
Drug Delivery The pH-sensitive nature of the hydrazone bond can be exploited for the controlled release of drugs within the acidic environment of cancer cells. wikipedia.org
Biosensors As recognition elements in sensors for the detection of specific analytes. rsc.orgrsc.org

Q & A

Q. What are the standard synthetic protocols for N'-(4-propoxybenzylidene)acetohydrazide?

The compound is synthesized via a condensation reaction between acetohydrazide and 4-propoxybenzaldehyde. A typical procedure involves refluxing equimolar amounts of the reactants in a 1:1 methanol/chloroform mixture with catalytic acetic acid (0.05 mL) for 5 hours. The product is precipitated, filtered, and recrystallized from methanol, yielding ~90% purity. Alternative solvent-free mechanochemical synthesis (grinding reactants in a mortar) may also be employed for reduced reaction times .

Q. How is the structural integrity of this compound confirmed?

  • Spectroscopic Analysis :
  • IR : Peaks at ~1650–1680 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (N-H stretch), and ~1250 cm⁻¹ (C-O of propoxy group) .
  • NMR : ¹H NMR signals for the hydrazone proton (N=CH, δ ~8.5–8.6 ppm), aromatic protons (δ ~6.8–7.8 ppm), and propoxy methylene (δ ~3.8–4.2 ppm). ¹³C NMR confirms the carbonyl (C=O, ~160–170 ppm) .
    • Elemental Analysis : Matches calculated values for C, H, and N (e.g., C: 60.3%, H: 6.2%, N: 12.5%) with <0.5% deviation .

Q. What crystallographic methods are used to resolve its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key metrics include planar geometry (dihedral angle <10° between benzylidene and hydrazide moieties) and intramolecular hydrogen bonds (O-H⋯O/N). Lattice energy calculations via DFT methods validate stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for bioactivity optimization?

  • Substituent Variation : Replace the 4-propoxy group with electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃, -OH) groups to assess effects on bioactivity. For example, IC₅₀ values for α-glucosidase inhibition range from 6.10 ± 0.8 µM (4-methylbenzylidene) to 18.7 ± 0.7 µM (4-chlorobenzylidene) .
  • Statistical Modeling : Use Hansch analysis to correlate logP, molar refractivity, and steric parameters with activity trends .

Q. What computational strategies identify potential molecular targets?

  • Molecular Docking : Dock the compound into enzymes like α-glucosidase (PDB: 2ZE0) or bacterial BioA (PDB: 5T6A) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity hotspots .

Q. How are contradictions in biological data resolved (e.g., variable IC₅₀ values)?

  • Assay Standardization : Control pH (e.g., phosphate buffer at pH 6.8 for α-glucosidase), temperature (37°C), and substrate concentration (e.g., 5 mM p-nitrophenyl-α-D-glucopyranoside) .
  • Orthogonal Validation : Compare enzyme inhibition (IC₅₀) with surface plasmon resonance (SPR) binding affinity (KD). For example, antiviral derivatives show IC₅₀ = 8.5 µg/mL against HAV adsorption but require SPR to confirm target engagement .

Q. What methodologies assess metabolic stability and toxicity?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) >60 min indicates favorable stability .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells. A selectivity index (SI = IC₅₀-toxicity/IC₅₀-activity) >10 is desirable .

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